![molecular formula C21H17BrN2O4 B4765339 N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B4765339.png)
N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide
Overview
Description
N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide, also known as BBDH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBDH is a hydrazide derivative of 2-hydroxybenzaldehyde and 5-bromosalicylaldehyde, and it has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide is not fully understood. However, it has been suggested that N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide exerts its anti-inflammatory and anti-oxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide may also inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has been found to have several biochemical and physiological effects. In vitro studies have shown that N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has anti-inflammatory and anti-oxidant properties, reducing the production of ROS and pro-inflammatory cytokines. N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Advantages and Limitations for Lab Experiments
N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. However, there are also limitations associated with N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide. Its mechanism of action is not fully understood, and its effects on living organisms have not been extensively studied. In addition, N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide may have limited solubility in certain solvents, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide. One area of interest is the development of N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide-based metal complexes for catalysis and materials science applications. Another area of interest is the study of N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide's effects on living organisms, including its toxicity and pharmacokinetics. In addition, further research is needed to fully understand the mechanism of action of N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide, or N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide, is a chemical compound that has potential applications in scientific research. N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has been synthesized using various methods and has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. However, its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
Scientific Research Applications
N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has been found to have potential applications in scientific research. One study showed that N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Another study demonstrated that N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has anti-cancer properties, inhibiting the growth of cancer cells in vitro. N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and materials science.
properties
IUPAC Name |
N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-3,5-dihydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4/c22-17-6-7-20(28-13-14-4-2-1-3-5-14)16(8-17)12-23-24-21(27)15-9-18(25)11-19(26)10-15/h1-12,25-26H,13H2,(H,24,27)/b23-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKBASROPDHPLO-FSJBWODESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CC(=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CC(=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-3,5-dihydroxybenzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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